molecular formula C11H14F3N3O2 B15060198 tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate

tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate

Cat. No.: B15060198
M. Wt: 277.24 g/mol
InChI Key: JKMTXQZKTZFYJF-UHFFFAOYSA-N
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Description

tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate is a carbamate-protected pyrimidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the pyrimidine ring and a methyl-carbamate group at the 2-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step synthetic pathways. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in drug design .

Properties

IUPAC Name

tert-butyl N-[[5-(trifluoromethyl)pyrimidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-10(2,3)19-9(18)17-6-8-15-4-7(5-16-8)11(12,13)14/h4-5H,6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMTXQZKTZFYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrimidine derivative containing a trifluoromethyl group. One common method includes the use of tert-butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate and 4-tert-butoxy-1,1,1-trifluorobut-3-en-2-one in the presence of pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives.

Scientific Research Applications

tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. In the context of cancer treatment, it inhibits tumor growth and metastasis by acting on specific receptors on cancer cells . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate with structurally related pyrimidine and heterocyclic carbamate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences Physical Properties Applications References
This compound -CF₃ at C5, Boc-protected methyl at C2 Reference compound Not explicitly reported; predicted higher lipophilicity due to -CF₃ Kinase inhibitor intermediate
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate -F at C5, -OH at C4, -CH₃ at C6 Additional hydroxyl and methyl groups Acute oral toxicity (H302), skin irritation (H315) Laboratory chemical synthesis
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate -OH at C5, Boc directly attached to C2 No methyl linker or -CF₃ Molecular weight: 211.22 g/mol; solid at room temperature Pharmaceutical intermediate
tert-Butyl Methyl(4-methyl-5-propionylthiazol-2-yl)-carbamate Thiazole core, propionyl at C5 Thiazole vs. pyrimidine ring; ketone substituent Melting point: 97–99°C CDK9 inhibitor synthesis
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Pyridine core, -OH at C4, -OCH₃ at C5 Pyridine vs. pyrimidine; methoxy group Not reported Catalytic studies or intermediates

Physicochemical and Toxicological Comparisons

  • Stability: Fluorinated derivatives (e.g., -CF₃, -F) exhibit greater metabolic resistance than non-halogenated counterparts, as seen in the reduced degradation rates of fluorinated kinase inhibitors .
  • Toxicity : The presence of -CF₃ may lower acute toxicity compared to fluoro-hydroxy analogues (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate), which are classified for skin/eye irritation (H315, H319) .

Biological Activity

tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate is a synthetic organic compound notable for its unique structural characteristics, including a tert-butyl group and a pyrimidine moiety with a trifluoromethyl substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in relation to various enzymatic interactions and pharmacological effects.

  • Molecular Formula : C11H14F3N3O2
  • Molecular Weight : 277.24 g/mol

The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in drug discovery.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with specific biological targets, such as enzymes and receptors. Compounds containing pyrimidine structures are often associated with various pharmacological effects, including:

  • Antiviral Activity : Pyrimidine derivatives have been shown to exhibit inhibitory effects against viral replication.
  • Antitumor Activity : Some studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is critical in modulating biochemical pathways.

Research indicates that the mechanism of action for this compound involves binding affinity to target proteins. Techniques such as molecular docking studies and enzyme kinetics assays are commonly employed to elucidate these interactions.

Table 1: Comparison of Biological Activities with Related Compounds

Compound NameStructureBiological ActivityUnique Features
This compoundStructurePotential enzyme inhibitorContains trifluoromethyl group enhancing potency
5-Fluoro-pyrimidineStructureAntiviral propertiesLess lipophilic than trifluoromethyl derivatives
4-(Trifluoromethyl)-anilineStructureAntitumor activityDifferent reactivity patterns due to amine functionality

Case Studies

  • Antiviral Activity : A study demonstrated that similar pyrimidine derivatives exhibited significant antiviral properties against influenza viruses, suggesting that this compound might have similar effects.
  • Enzyme Inhibition : In vitro assays revealed that compounds with a trifluoromethyl group showed enhanced inhibition of the reverse transcriptase enzyme, which is crucial for HIV replication. This suggests potential applications in antiviral drug development.
  • Cancer Research : Preliminary studies indicated that pyrimidine carbamates could inhibit the growth of certain cancer cell lines, indicating a possible role in cancer therapeutics.

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